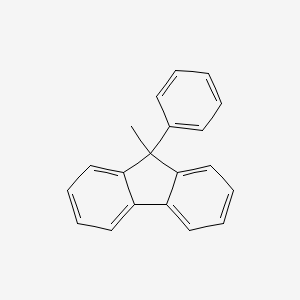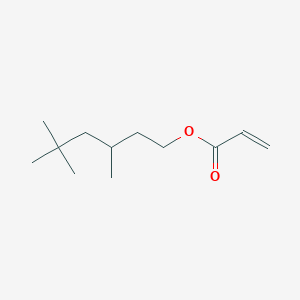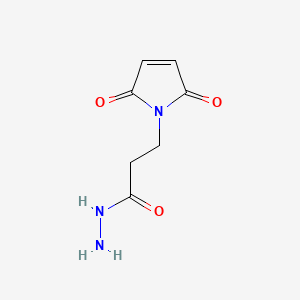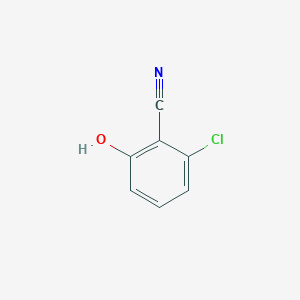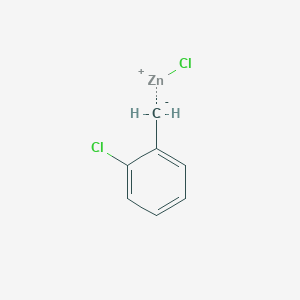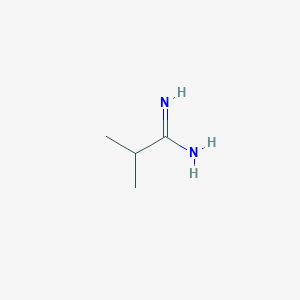
2-Methylpropanimidamide
Descripción general
Descripción
2-Methylpropanimidamide is a chemical compound that is used in various applications. It is also known as α,α′-Azodiisobutyramidine dihydrochloride or AAPH . It is available in the form of powder or granules .
Molecular Structure Analysis
The molecular formula of 2-Methylpropanimidamide is C8H19ClN6 . The SMILES string representation is Cl.Cl.CC©(N=NC©©C(N)=N)C(N)=N .
Chemical Reactions Analysis
2-Methylpropanimidamide is a free radical-generating azo compound . It is used to study the chemistry of the oxidation of drugs . It is gaining prominence as a model oxidant in small molecule and protein therapeutics for its ability to initiate oxidation reactions .
Physical And Chemical Properties Analysis
2-Methylpropanimidamide is a solid substance . It is soluble in acetone, dioxane, methanol, ethanol, DMSO, and water . It has a half-life of 10 hours at 56 °C .
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
2-Methylimidazole (2MI), a related compound to 2-Methylpropanimidamide, has been studied for its carcinogenic potential. A study by Chan et al. (2008) found that chronic exposure to 2MI in rats and mice led to the development of thyroid and liver tumors. This study highlights the potential risks associated with exposure to such compounds and the importance of understanding their effects on health (Chan et al., 2008).
Clinical Outcomes and Kinetics of Related Compounds
Roberts et al. (2009) conducted a study on propanil, a compound structurally similar to 2-Methylpropanimidamide, to understand its clinical toxicity and kinetics following acute poisoning. This research contributes to the broader understanding of the effects of related compounds on human health (Roberts et al., 2009).
Radioprotection Studies
Research by Burdak-Rothkamm et al. (2014) on methylproamine, another chemically related substance, explored its potential as a radioprotective agent for both directly targeted and bystander cells. This study is significant for understanding how similar compounds might be used in protecting against radiation-induced DNA damage (Burdak-Rothkamm et al., 2014).
Adsorptive Removal Studies
Sharma et al. (2016) investigated the use of hypercrosslinked polyaniline, a compound related to 2-Methylpropanimidamide, for the removal of dyes from aqueous solutions. This research is important for environmental applications, particularly in wastewater treatment (Sharma et al., 2016).
Antimycobacterial Activity
A study by Barrow et al. (2003) on 2-methyl-adenosine, a compound structurally akin to 2-Methylpropanimidamide, assessed its activity against Mycobacterium tuberculosis. This research contributes to understanding the potential antimicrobial properties of related compounds (Barrow et al., 2003).
Antimicrobial Properties
Gizdavic-Nikolaidis et al. (2011) explored the antimicrobial properties of functionalized polyanilines, which are chemically related to 2-Methylpropanimidamide. Their study provided insights into the potential use of such compounds in developing materials with antimicrobial properties, beneficial for medical and food packaging applications (Gizdavic-Nikolaidis et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-methylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJNMAAXXIADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



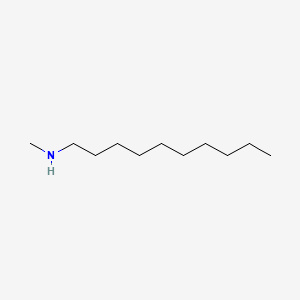
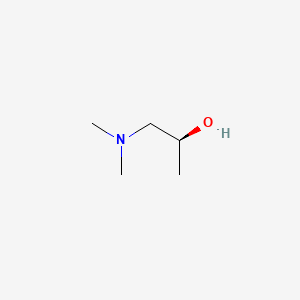
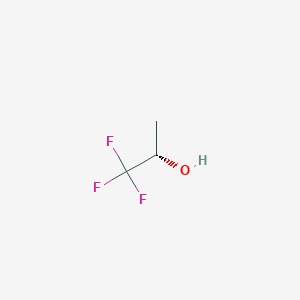
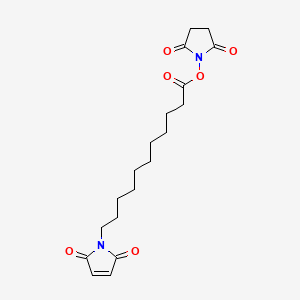

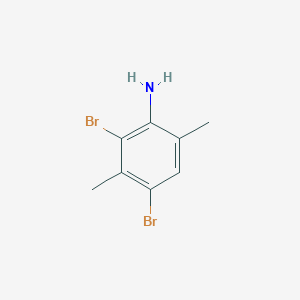
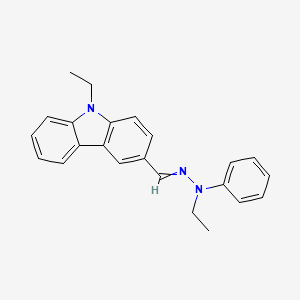
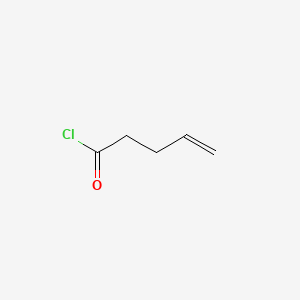
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
